

A Comparative Analysis of Levomefolate Calcium and Folic Acid in Bioavailability and Bioequivalence

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Compound of Interest

Compound Name: Levomefolate-13C5 (calcium)

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A detailed examination of the pharmacokinetic profiles of Levomefolate Calcium, the biologically active form of folate, and Folic Acid, a synthetic precursor, reveals significant differences in their bioavailability and metabolic pathways. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

Levomefolate, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary active form of folate in the circulation and the form transported across cell membranes for metabolic use.[1][2][3] Folic acid, a synthetic oxidized form, requires enzymatic reduction to become metabolically active.[1][2][4] The calcium salt of levomefolate, commercially available as Metafolin®, is a stable form used in supplementation.[1][2][3] For precise pharmacokinetic analysis, stable isotope-labeled versions, such as Levomefolate-¹³C₅ (calcium), are utilized as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) methods to ensure accurate quantification in biological matrices.[5]

Executive Summary of Comparative Bioavailability

Studies consistently demonstrate that levomefolate calcium is at least as, and in some cases more, bioavailable than folic acid.[1][2] Upon oral administration, levomefolate is directly absorbed and enters the bloodstream as the active L-5-MTHF. In contrast, folic acid must first be reduced by the enzyme dihydrofolate reductase (DHFR), a process that can be a limiting factor in its conversion to the active form.[1][6]

This direct availability of levomefolate offers several potential advantages, including a reduced interaction with drugs that inhibit DHFR and a lower risk of masking the hematological symptoms of vitamin B₁₂ deficiency.[1][7] Furthermore, supplementation with levomefolate avoids the potential for unmetabolized folic acid to appear in the circulation.[8]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from comparative studies in humans and rats.

Table 1: Pharmacokinetic Parameters of L-5-MTHF after Oral Administration of Levomefolate Calcium and Folic Acid in Humans

Parameter	Levomefolate Calcium (as L-5-MTHF)	Folic Acid (as L-5-MTHF)	Study Population	Dosage
C _{max}	~7 times higher than folic acid group[6]	-	Patients with coronary artery disease	5 mg
AUC _{0-8h}	Significantly higher than folic acid group[9]	-	24 healthy adults	436 µg (6S)-5-Methyl-THF-Na (equimolar to 400 µg folic acid)
T _{max}	Not significantly different from folic acid group	-	Patients with coronary artery disease	5 mg

Note: Data is presented as relative comparisons due to variations in study design and analytical methods.

Table 2: Comparative Bioavailability of Different Folate Forms in Rats

Compound	Cmax (ng/mL)	AUC _{0-8h} (ng/mL·h)
(6S)5-MTHF glucosamine salt (Quatrefolic®)	879.6 ± 330.3	1123.9
(6S)5-MTHF Ca salt	486.8 ± 184.1	997.6
Folic acid	281.5 ± 135.7	114.7

This study in Sprague-Dawley rats demonstrates the enhanced oral bioavailability of reduced folates compared to folic acid.[\[10\]](#)[\[11\]](#)

Experimental Protocols

Bioequivalence Study in Healthy Women

A randomized, open-label, three-period crossover study was conducted to demonstrate the bioequivalence of a folate-supplemented oral contraceptive containing ethinylestradiol, drospirenone, and levomefolate calcium versus the oral contraceptive alone and levomefolate calcium alone.[\[12\]](#)

- Subjects: 45 healthy women aged 18-38 years.[\[12\]](#)
- Treatments: Single doses of:
 - Ethinylestradiol 0.03 mg / drospirenone 3 mg / levomefolate calcium 0.451 mg
 - Ethinylestradiol 0.03 mg / drospirenone 3 mg
 - Levomefolate calcium 0.451 mg[\[12\]](#)
- Washout Period: One or more menstrual cycles between doses.[\[12\]](#)
- Pharmacokinetic Parameters: Maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC).[\[12\]](#)
- Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios of Cmax and AUC values were required to be within the 80.00-125.00% range.[\[12\]](#)

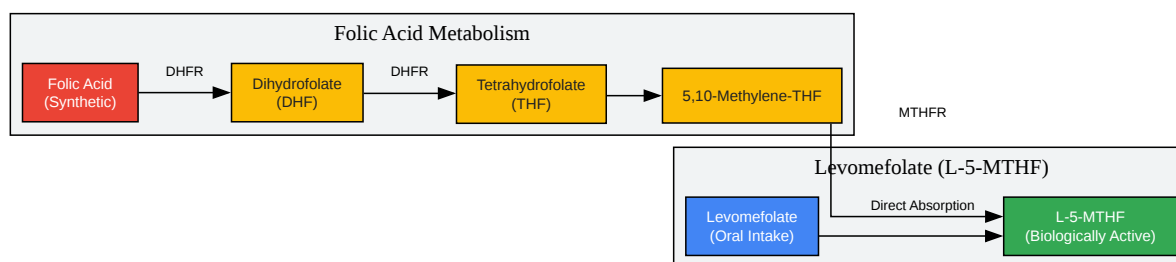
Pharmacokinetic Study in Rats

To compare the bioavailability of a novel glucosamine salt of (6S)5-MTHF with (6S)5-MTHF calcium salt and folic acid, a study was conducted in male Sprague-Dawley rats.[10][13]

- Subjects: 54-55-day old male Sprague-Dawley rats, divided into three treatment groups (n=6 per group).[10][13]
- Treatments: Single oral administration of folic acid, (6S)5-MTHF calcium salt, or (6S)5-MTHF glucosamine salt at a dose of 70 µg/kg of (6S)5-MTHF equivalents.[10][13]
- Sample Analysis: Plasma concentrations of (6S)5-MTHF were determined using a High-Performance Liquid Chromatography (HPLC) method with fluorimetric detection.[10][13]
- Pharmacokinetic Parameters: C_{max}, time to maximum concentration (T_{max}), and AUC were calculated.[10][13]

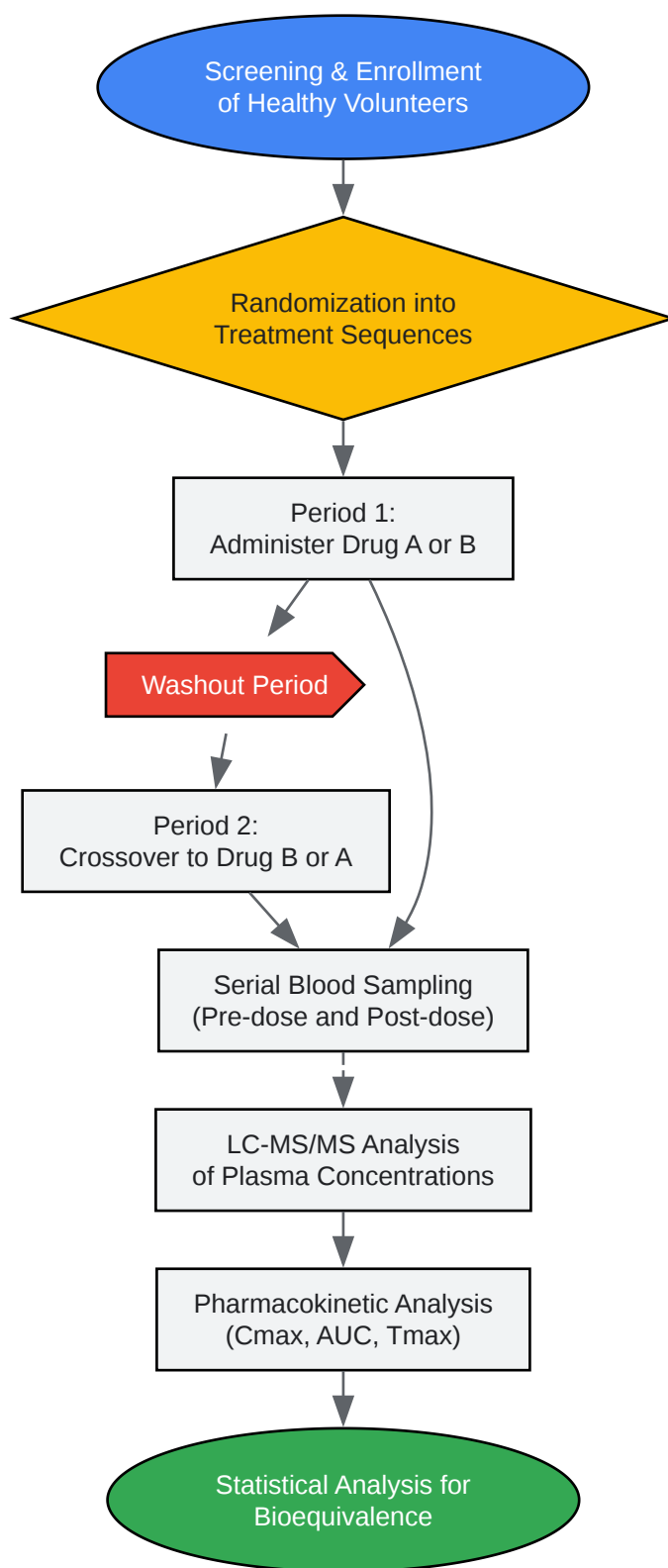
Visualizing Metabolic Pathways and Experimental Design

To further elucidate the differences between levomefolate and folic acid, the following diagrams illustrate their metabolic pathways and a typical bioequivalence study workflow.



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Folate Metabolic Pathways



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Bioequivalence Study Workflow

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